(4-fluorophenyl)formamido 2,2-dimethylpropanoate
Description
(4-Fluorophenyl)formamido 2,2-dimethylpropanoate is a synthetic organic compound characterized by a pivaloyl (2,2-dimethylpropanoyl) ester backbone linked to a 4-fluorophenyl-substituted formamido group. These compounds are typically synthesized via nucleophilic acyl substitution reactions between acid chlorides and hydroxylamine derivatives under controlled conditions .
Properties
IUPAC Name |
[(4-fluorobenzoyl)amino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)11(16)17-14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRUOPMNAJAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-fluorophenyl)formamido 2,2-dimethylpropanoate typically involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(4-fluorophenyl)formamido 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.
Scientific Research Applications
(4-fluorophenyl)formamido 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)formamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the formamido and ester groups can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent Effects on Reactivity and Yield
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group, an EWG, is expected to enhance electrophilic reactivity at the formamido nitrogen compared to electron-donating substituents. This may influence coupling efficiency in subsequent reactions, similar to the bromophenyl derivative (40% yield) .
- Heterocyclic vs. Aromatic Substituents: Thiophene derivatives (e.g., compound 17) exhibit higher yields (77%) due to favorable steric and electronic compatibility in nucleophilic substitution reactions . In contrast, bulky or polar substituents (e.g., bromopyridinyl in compound 30) reduce yields (36%) due to steric hindrance .
Spectral Data Trends
- 1H NMR Shifts: The tert-butyl group (2,2-dimethylpropanoate) consistently appears as a singlet at δH ~1.29 ppm across analogs . Aromatic protons in fluorophenyl derivatives are anticipated to resonate upfield (δH ~7.6–8.0) compared to bromophenyl analogs (δH ~7.97) due to fluorine’s inductive electron-withdrawing effect .
- NH Proton: The formamido NH proton typically appears as a broad singlet near δH 12.4 ppm, as seen in compound 10 .
Biological Activity
(4-Fluorophenyl)formamido 2,2-dimethylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl group, which is known to influence the compound's biological properties. The presence of the formamido group enhances its potential as a bioactive molecule by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Fluorine substituents are known to enhance lipophilicity and influence absorption, distribution, metabolism, and excretion (ADME) properties of drugs. This can lead to improved potency and selectivity for specific molecular targets such as enzymes or receptors involved in disease processes .
Anticancer Properties
Research has indicated that compounds containing fluorinated phenyl groups exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the epidermal growth factor receptor (EGFR), a critical target in various cancers. The incorporation of a fluorine atom in the structure has been linked to increased potency against EGFR kinase activity and improved cellular proliferation inhibition in cancer cell lines .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. In vitro studies suggest that it can modulate the activity of specific enzymes involved in metabolic pathways related to cancer progression. This modulation can lead to reduced tumor growth and enhanced sensitivity to existing therapies .
Study 1: EGFR Inhibition
A study focusing on fluorinated compounds similar to this compound demonstrated that these compounds significantly inhibited EGFR phosphorylation in glioblastoma cell lines. The results indicated a correlation between fluorination and enhanced inhibitory effects on cell proliferation .
| Compound | IC50 Value (nM) | Cell Line |
|---|---|---|
| Compound A | 0.6 | GBM39 |
| Compound B | 226 | NHA |
| This compound | TBD | TBD |
Study 2: GABA-A Receptor Modulation
Another study explored the modulation of GABA-A receptors by similar compounds. The findings suggested that fluorinated derivatives could act as positive allosteric modulators (PAMs), enhancing the receptor's activity without directly activating it. This mechanism may provide therapeutic benefits for neurological disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of the fluorine atom can enhance metabolic stability while reducing hepatotoxicity risks compared to non-fluorinated analogs. Studies have shown that fluorinated compounds often exhibit lower rates of metabolic degradation, which is advantageous for maintaining therapeutic levels in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
